molecular formula C17H12ClN3O2S B2370316 3-(4-Chlorophenyl)-6-((4-nitrobenzyl)thio)pyridazine CAS No. 896053-03-5

3-(4-Chlorophenyl)-6-((4-nitrobenzyl)thio)pyridazine

Cat. No.: B2370316
CAS No.: 896053-03-5
M. Wt: 357.81
InChI Key: ABPUWDZCWFWEPX-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-6-((4-nitrobenzyl)thio)pyridazine is a chemical compound that belongs to the pyridazine family This compound is characterized by the presence of a chlorophenyl group at the 3-position and a nitrobenzylthio group at the 6-position of the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-6-((4-nitrobenzyl)thio)pyridazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenylhydrazine and 4-nitrobenzyl chloride.

    Formation of Pyridazine Ring: The pyridazine ring is formed through a cyclization reaction involving the condensation of 4-chlorophenylhydrazine with a suitable dicarbonyl compound.

    Thioether Formation: The nitrobenzylthio group is introduced by reacting the pyridazine intermediate with 4-nitrobenzyl chloride in the presence of a base, such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-6-((4-nitrobenzyl)thio)pyridazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Amino derivatives.

    Reduction: Sulfoxides, sulfones.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

3-(4-Chlorophenyl)-6-((4-nitrobenzyl)thio)pyridazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-6-((4-nitrobenzyl)thio)pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-2-((4-nitrobenzyl)thio)-4(3H)-quinazolinone: Similar structure with a quinazolinone ring instead of a pyridazine ring.

    3-(4-Chlorophenyl)-5-((4-nitrobenzyl)thio)-4-(p-tolyl)-4H-1,2,4-triazole: Contains a triazole ring and a p-tolyl group.

Uniqueness

3-(4-Chlorophenyl)-6-((4-nitrobenzyl)thio)pyridazine is unique due to its specific combination of a pyridazine ring with chlorophenyl and nitrobenzylthio substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-6-[(4-nitrophenyl)methylsulfanyl]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O2S/c18-14-5-3-13(4-6-14)16-9-10-17(20-19-16)24-11-12-1-7-15(8-2-12)21(22)23/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPUWDZCWFWEPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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